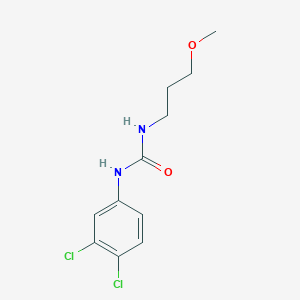
N-(3,4-dichlorophenyl)-N'-(3-methoxypropyl)urea
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-N'-(3-methoxypropyl)urea, commonly known as diuron, is a herbicide that is widely used in agriculture to control the growth of weeds. It belongs to the family of urea herbicides and has been in use since the 1950s. Diuron is known for its effectiveness in controlling a broad spectrum of weeds and is used in various crops, including cotton, sugarcane, citrus, and grapes.
Wirkmechanismus
Diuron inhibits the photosynthesis process in plants by blocking the electron transport chain in photosystem II. This leads to the accumulation of reactive oxygen species, which damages the photosynthetic machinery and ultimately leads to cell death.
Biochemical and Physiological Effects:
Diuron has been shown to affect the growth and development of plants by inhibiting cell division and elongation. It also affects the uptake and transport of nutrients in plants, leading to reduced growth and yield. In aquatic organisms, diuron has been shown to affect the reproductive system and cause developmental abnormalities.
Vorteile Und Einschränkungen Für Laborexperimente
Diuron is widely used in laboratory experiments due to its effectiveness in controlling weed growth. It is also relatively inexpensive and easy to use. However, diuron has been shown to have negative effects on non-target organisms, including aquatic organisms and soil microbes. Therefore, caution should be exercised when using diuron in laboratory experiments.
Zukünftige Richtungen
There is a need for further research on the impact of diuron on non-target organisms and the environment. Future research could focus on developing more environmentally friendly herbicides that are effective in controlling weed growth without causing harm to non-target organisms. Additionally, research could focus on developing methods to reduce the amount of herbicides used in agriculture, such as integrated pest management strategies.
Wissenschaftliche Forschungsanwendungen
Diuron is widely used in scientific research for its herbicidal properties. It is used to study the effects of herbicides on plant growth and development, as well as the impact of herbicides on the environment. Diuron is also used to study the mechanism of action of herbicides and their effects on photosynthesis and respiration in plants.
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(3-methoxypropyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O2/c1-17-6-2-5-14-11(16)15-8-3-4-9(12)10(13)7-8/h3-4,7H,2,5-6H2,1H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXNBQFAZASPAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)NC1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-{3-[3-(2,4-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4711613.png)
![N-(2,6-diethylphenyl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4711619.png)
![N-[4-(acetylamino)phenyl]-2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4711626.png)
![3-[4-(cyclopentyloxy)phenyl]-5-[(2-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4711633.png)
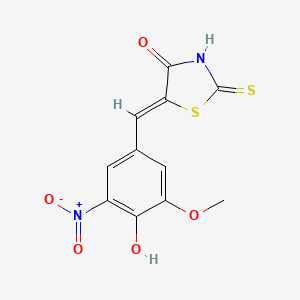
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B4711643.png)
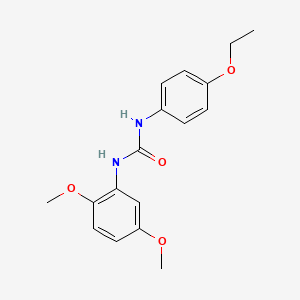
![2-(4-morpholinyl)-N-{2-[(phenylsulfonyl)amino]ethyl}acetamide](/img/structure/B4711651.png)
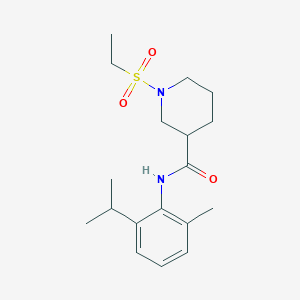
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B4711683.png)
![5-(4-bromophenyl)-N-[5-(butyrylamino)-2-chlorophenyl]-2-furamide](/img/structure/B4711684.png)
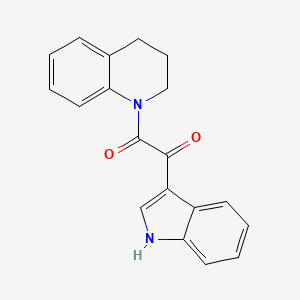
![N-[4-(aminosulfonyl)phenyl]-2-{[2-(2,4-dichlorophenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4711699.png)
